molecular formula C19H14N2O3 B5703665 N-4-biphenylyl-4-nitrobenzamide

N-4-biphenylyl-4-nitrobenzamide

Cat. No. B5703665
M. Wt: 318.3 g/mol
InChI Key: SALMPRBXHVKBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4-biphenylyl-4-nitrobenzamide, also known as BB-2116, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of organic compounds known as nitrobenzenes, which are characterized by the presence of a nitro group (-NO2) attached to a benzene ring.

Mechanism of Action

The mechanism of action of N-4-biphenylyl-4-nitrobenzamide is not fully understood, but it is believed to interact with proteins through non-covalent interactions such as hydrogen bonding and van der Waals forces. It has been shown to bind to specific sites on proteins, inducing conformational changes that can be detected through changes in fluorescence.
Biochemical and Physiological Effects:
N-4-biphenylyl-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects, including the ability to induce protein conformational changes, modulate enzyme activity, and inhibit protein-protein interactions. It has also been shown to have anti-inflammatory properties and to be a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-4-biphenylyl-4-nitrobenzamide in lab experiments is its high sensitivity and specificity for detecting protein conformational changes. However, it can also be difficult to work with due to its tendency to aggregate and form insoluble complexes with proteins. Additionally, its fluorescence properties can be affected by factors such as pH and temperature, which can complicate experimental design.

Future Directions

There are many potential future directions for research involving N-4-biphenylyl-4-nitrobenzamide. One area of interest is the development of new methods for improving its solubility and stability, which could expand its potential applications in protein research. Additionally, there is ongoing research into its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and to explore its interactions with different types of proteins.

Synthesis Methods

The synthesis of N-4-biphenylyl-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with biphenylamine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a high-purity sample.

Scientific Research Applications

N-4-biphenylyl-4-nitrobenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein conformational changes, as a ligand for the study of enzyme-substrate interactions, and as a molecular tool for the investigation of protein-protein interactions.

properties

IUPAC Name

4-nitro-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(16-8-12-18(13-9-16)21(23)24)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALMPRBXHVKBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(4-phenylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.